molecular formula C10H12O4 B028283 Paeonilactone B CAS No. 98751-78-1

Paeonilactone B

Cat. No.: B028283
CAS No.: 98751-78-1
M. Wt: 196.2 g/mol
InChI Key: GFSTVWDPRTWASK-XSSZXYGBSA-N
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Description

Paeonilactone B is a naturally occurring monoterpene compound isolated from the roots of Paeonia lactiflora, a plant commonly used in traditional Chinese medicine. This compound belongs to the benzofuran family and has a molecular formula of C10H12O4. This compound is known for its various biological activities, including neuroprotective and antioxidant properties .

Biochemical Analysis

Biochemical Properties

Paeonilactone B interacts with various biomolecules in biochemical reactions. It has been found to protect rat cortical cells against H2O2-induced neurotoxicity

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by protecting against oxidative stress

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paeonilactone B involves several key steps. One notable method is the diastereoselective intramolecular Michael cyclization of phosphonates, followed by quenching with paraformaldehyde . Another approach is the telescoped intramolecular Michael/olefination (TIMO) method, which involves the use of diethyl phosphonoacetate and subsequent intramolecular Michael addition to form the lactone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and limited natural availability. Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Paeonilactone B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include paraformaldehyde for quenching cyclized products and diethyl phosphonoacetate for Michael addition reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Comparison with Similar Compounds

Similar Compounds

Paeonilactone B is similar to other monoterpenes isolated from Paeonia lactiflora, such as:

  • Paeonilactone C
  • Paeoniflorigenone
  • Benzoylpaeoniflorin
  • Paeoniflorin
  • Oxypaeoniflorin
  • Albiflorin

Uniqueness

What sets this compound apart from these similar compounds is its unique benzofuran structure, which contributes to its distinct biological activities. Its specific neuroprotective and antioxidant properties make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSTVWDPRTWASK-XSSZXYGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(CC1=O)C(=C)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345684
Record name Paeonilactone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98751-78-1
Record name Paeonilactone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paeonilactone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAEONILACTONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Paeonilactone B and where is it found?

A1: this compound is a terpenoid natural product found in the roots of the Paeonia albiflora plant. [] It is considered a minor component compared to other compounds like albiflorin. []

Q2: Can you describe some of the synthetic approaches used to produce this compound?

A2: Several synthetic routes have been developed to access this compound. Some key strategies include:

  • Starting from enantiomerically enriched terpenol: This approach utilizes a ten-step process with an 11.5% overall yield and involves regioselective metalation and diastereoselective epoxidation as crucial steps. []
  • Samarium Diiodide (SmI2)-Mediated Cascade Radical Cyclization: This method employs methylenecyclopropyl ketones and leverages the presence of HMPA for high diastereoselectivity in the cyclization, providing a short and effective route. [, , , ]
  • Telescoped Intramolecular Michael/Olefination (TIMO) Sequence: This strategy provides rapid access to α-alkylidene-γ-butyrolactones, crucial intermediates in the synthesis of this compound, and has been used to prepare the compound in its enantiomerically pure form. [, , ]
  • Utilization of R-(−)-carvone: This enantiospecific approach leverages R-(−)-carvone as a starting material for the synthesis of this compound and related compounds. []

Q3: How is this compound metabolized in the body?

A3: Studies using rat intestinal flora have shown that this compound is formed as a metabolite of paeoniflorin. [] The proposed metabolic pathway involves the initial conversion of paeoniflorin to albiflorin, followed by a series of transformations including glucose removal, phenyl group removal, or four-membered ring pyrolysis and rearrangement. These processes eventually lead to the formation of this compound. []

Q4: What is the biological activity of this compound?

A4: this compound, along with another compound called palbinone, has been shown to exhibit strong inhibitory activity against 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol. []

Q5: Are there any known derivatives or adducts of Paeonilactone A, a related compound?

A5: Research has revealed that Paeonilactone A can form adducts with arylthiols in the presence of Lactobacillus brevis. [] These adducts are characterized by the covalent attachment of thiol groups to the C-8 position of the Paeonilactone A molecule. []

Q6: How can Paeonilactone A and this compound be analyzed in biological samples?

A6: A method using UPLC/TOF/MS has been developed for the simultaneous determination of Paeonilactone A and this compound in rat plasma. [] This method likely involves sample preparation techniques and may utilize picolinoyl derivatization for improved detection sensitivity.

Q7: What is the significance of 4-Hydroxycyclohex-2-en-1-one in relation to this compound?

A7: 4-Hydroxycyclohex-2-en-1-one serves as a key chiral building block in the synthesis of various natural products, including this compound. [] Different enantioselective methods have been developed for its preparation, enabling the synthesis of enantiomerically pure this compound. []

Q8: Can you explain the use of p-nitrobenzoate ester in understanding the structure of this compound?

A8: During the synthesis of this compound, a p-nitrobenzoate ester was derived from a key intermediate alcohol. [] X-ray crystallography of this ester allowed for the unambiguous determination of the stereochemistry of the precursor alcohol, which ultimately confirmed the stereochemistry of this compound. []

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